N-(3-chloro-4-methylphenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-3,4-difluorobenzenesulfonamide is a chemical compound with the following properties:
Chemical Formula: CHBClNO
Molecular Weight: 289.5 g/mol
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 3-chloro-4-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. This yields N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .
Industrial Production: While specific industrial production methods are proprietary, laboratories and research facilities typically synthesize this compound using established synthetic routes.
Chemical Reactions Analysis
Reactivity: N-(3-chloro-4-methylphenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions:
Substitution Reactions: It may participate in nucleophilic substitution reactions.
Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation or reduction processes.
Common Reagents: Reagents such as bases, acids, and nucleophiles play a role in its transformations.
Major Products: The major products formed from these reactions include derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: Its unique properties may find applications in materials science or specialty chemicals.
Mechanism of Action
The precise mechanism by which N-(3-chloro-4-methylphenyl)-3,4-difluorobenzenesulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Properties
Molecular Formula |
C13H10ClF2NO2S |
---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO2S/c1-8-2-3-9(6-11(8)14)17-20(18,19)10-4-5-12(15)13(16)7-10/h2-7,17H,1H3 |
InChI Key |
OMJIZWYGEXLSHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl |
Origin of Product |
United States |
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